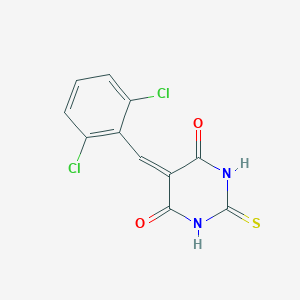
5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidinedione core with a 2,6-dichlorobenzylidene substituent, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of 2,6-dichlorobenzaldehyde with thiazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the continuous oxidation of 2,6-dichlorotoluene using hydrogen peroxide as an oxidizing agent and a metal ion complex as a catalyst can be employed to produce 2,6-dichlorobenzaldehyde, which is then used in the condensation reaction with thiazolidinedione .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the biological target:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,6-Dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-allyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-(2,6-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidinedione derivatives .
Eigenschaften
Molekularformel |
C11H6Cl2N2O2S |
|---|---|
Molekulargewicht |
301.1g/mol |
IUPAC-Name |
5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H6Cl2N2O2S/c12-7-2-1-3-8(13)5(7)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18) |
InChI-Schlüssel |
WBDHDCLAXVAWFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)NC2=O)Cl |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=NC2=O)S)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















